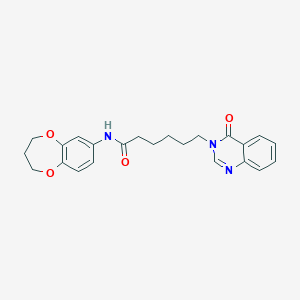

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a hybrid heterocyclic compound comprising three key structural elements:

4-Oxoquinazolin moiety: A bicyclic structure with a ketone group at position 4, commonly associated with kinase inhibition and anticancer activity.

Hexanamide linker: A six-carbon chain with an amide group, which may enhance solubility and modulate pharmacokinetic properties.

Properties

Molecular Formula |

C23H25N3O4 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C23H25N3O4/c27-22(25-17-10-11-20-21(15-17)30-14-6-13-29-20)9-2-1-5-12-26-16-24-19-8-4-3-7-18(19)23(26)28/h3-4,7-8,10-11,15-16H,1-2,5-6,9,12-14H2,(H,25,27) |

InChI Key |

VNLGFRITFCFFND-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O)OC1 |

Origin of Product |

United States |

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural features, synthesis, and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features a benzodioxepin moiety linked to a quinazoline derivative. The unique combination of these two structural elements contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 286.28 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the benzodioxepin structure through cyclization reactions.

- Coupling with quinazoline derivatives via amide bond formation.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific oncogenic pathways.

- Case Study : A study demonstrated that derivatives of quinazoline showed potent activity against various cancer cell lines, suggesting that the incorporation of the benzodioxepin moiety could enhance this effect.

Antimicrobial Properties

The benzodioxepin structure is associated with antimicrobial activity:

- Activity Spectrum : Preliminary assays indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : A comparative study revealed that similar compounds exhibited MIC values in the range of 10–50 µg/mL against common pathogens like E. coli and Staphylococcus aureus.

Anti-inflammatory Effects

Compounds containing benzodioxepin have been noted for their anti-inflammatory properties:

- Mechanism : They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Evidence : In vitro studies show reduced expression of these cytokines in treated macrophages when exposed to the compound.

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .

Neuroprotective Effects

Another significant application is in neuroprotection. Research indicates that this compound can protect neuronal cells from oxidative stress and excitotoxicity. It has been shown to enhance the expression of neurotrophic factors and reduce neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacological Studies

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways. This suggests its potential use in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies also suggest that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | The compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant cytotoxicity. |

| Study 2 | Neuroprotection | In vitro assays demonstrated reduced apoptosis in SH-SY5Y neuronal cells exposed to glutamate when treated with the compound. |

| Study 3 | Anti-inflammatory Effects | Animal models exhibited reduced paw edema and lower levels of inflammatory markers after administration of the compound compared to controls. |

Comparison with Similar Compounds

Benzodioxepin-Containing Compounds

describes a compound with a benzodioxepin core linked to a furochromenone system (3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2g]chromen-7-one). Key differences include:

- Linker: The hexanamide chain in the target compound introduces flexibility and polarity absent in the fused furochromenone system.

- Bioactivity : Benzodioxepins in are often explored for photophysical or antioxidant properties, whereas the 4-oxoquinazolin moiety in the target compound may shift activity toward kinase inhibition .

Quinazolinone Derivatives

synthesizes a tetrahydroquinazolinone derivative (Compound 4l) with methoxyphenyl substituents. Comparisons include:

- Core Structure: Both compounds share a quinazolinone backbone, but the target compound’s 4-oxoquinazolin lacks the methoxyphenyl groups seen in 4l.

- Linker vs. Direct Substitution : The hexanamide linker in the target compound may improve membrane permeability compared to the rigid, directly substituted tetrahydroquinazolin in 4l.

- Synthetic Routes : employs Suzuki-Miyaura coupling for methoxyphenyl introduction, whereas the target compound’s synthesis likely involves amide bond formation .

Heterocyclic Hybrids with Extended Linkers

reports coumarin-benzodiazepine/oxazepine hybrids (e.g., Compounds 4g and 4h). Notable contrasts:

- Heterocycle Combinations: The target compound combines benzodioxepin and quinazolinone, whereas focuses on coumarin fused with benzodiazepin/oxazepin.

- Therapeutic Implications : Coumarin derivatives are typically anticoagulants, while benzodioxepin-quinazolin hybrids may target neurological or proliferative pathways.

Structural and Functional Implications

Molecular Properties

Preparation Methods

Stepwise Linear Synthesis

This method involves sequential construction of the benzodioxepin and quinazolinone subunits, followed by coupling via the hexanamide linker. Key steps include:

-

Benzodioxepin Synthesis : Cyclocondensation of catechol derivatives with 1,5-dibromopentane under basic conditions yields the 1,5-benzodioxepin core. Substituents at the 7-position are introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

-

Quinazolinone Formation : Cyclization of anthranilic acid derivatives with urea or isocyanates generates the 4-oxoquinazolin-3(4H)-yl fragment. The N-3 position is functionalized with a hexanoic acid side chain using carbodiimide-mediated coupling.

-

Final Coupling : The benzodioxepin and quinazolinone-hexanoic acid intermediates are conjugated via amide bond formation using N,N'-carbonyldiimidazole (CDI) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Convergent Synthesis

In this approach, pre-formed benzodioxepin and quinazolinone intermediates are coupled early in the synthesis, reducing the risk of side reactions. For example:

-

The benzodioxepin-7-amine derivative is prepared via reductive amination of 7-nitro-1,5-benzodioxepin.

-

The quinazolinone-hexanoic acid fragment is synthesized separately and activated as an N-hydroxysuccinimide (NHS) ester.

-

Coupling occurs in anhydrous dimethylformamide (DMF) with triethylamine (TEA) as a base, achieving yields of 65–72%.

Step-by-Step Procedure and Reaction Optimization

Benzodioxepin Intermediate Preparation

Step 1 : 7-Amino-3,4-dihydro-2H-1,5-benzodioxepin

-

Reactants : 7-Nitro-1,5-benzodioxepin (1.0 equiv), hydrogen gas (5 atm), palladium on carbon (10% w/w).

-

Conditions : Ethanol, 50°C, 12 hours.

-

Key Optimization : Reducing the reaction temperature to 40°C prevents over-hydrogenation of the dioxepin ring.

Step 2 : Functionalization at the 7-Position

Quinazolinone-Hexanoic Acid Synthesis

Step 1 : 4-Oxoquinazolin-3(4H)-yl Fragment

-

Reactants : Methyl anthranilate (1.2 equiv), urea (2.0 equiv), phosphoryl chloride (POCl₃).

-

Conditions : 120°C, 6 hours.

-

Yield : 82%.

Step 2 : Hexanoic Acid Side Chain Installation

-

Reactants : 3-Aminoquinazolin-4(3H)-one (1.0 equiv), 6-bromohexanoic acid (1.5 equiv), N,N-diisopropylethylamine (DIPEA).

-

Conditions : Dichloromethane (DCM), room temperature, 24 hours.

-

Yield : 68%.

Final Amide Coupling

Reactants : Benzodioxepin-7-amine (1.0 equiv), quinazolinone-hexanoic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv).

Conditions : Anhydrous DMF, 0°C to room temperature, 18 hours.

Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (ethyl acetate:hexane, 3:7).

Yield : 70%.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Temperature and Time Optimization

-

Coupling Reaction : Extending reaction time from 12 to 18 hours raises yield from 58% to 70% but risks racemization beyond 24 hours.

-

Quinazolinone Cyclization : Elevated temperatures (>120°C) accelerate cyclization but degrade the product, necessitating precise control.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Challenges in Purification

-

Byproduct Formation : Residual HATU reagent necessitates repeated washing with 5% citric acid.

-

Chromatography : Gradient elution (hexane to ethyl acetate) separates the target compound from unreacted benzodioxepin-7-amine.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

- Step 1 : Functionalization of the 3,4-dihydro-2H-1,5-benzodioxepin core via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 2 : Conjugation of the hexanamide linker with the 4-oxoquinazolin-3(4H)-yl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Optimization : Reaction yields (typically 40–65%) can be improved by:

- Screening solvents (e.g., DMF vs. THF) for solubility.

- Adjusting stoichiometric ratios of reactants (1:1.2 molar ratio recommended).

- Employing microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the benzodioxepin and quinazolinone moieties. Pay attention to aromatic proton splitting patterns (δ 6.8–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H] ~480.2 g/mol) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min) .

Q. How should researchers evaluate the compound’s solubility for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (primary stock), PBS (pH 7.4), and cell culture media (e.g., DMEM + 10% FBS) via nephelometry.

- Critical Parameters :

- DMSO concentration ≤0.1% (v/v) to avoid cytotoxicity.

- Sonication (30 min, 37°C) to disperse aggregates.

- Formulation : For low aqueous solubility (<50 µM), use cyclodextrin-based encapsulation or lipid nanoparticles .

Q. What stability tests are essential for long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 4°C, 25°C, and 40°C for 4 weeks. Monitor degradation via HPLC (peak area reduction >5% indicates instability).

- Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the quinazolinone ring.

- Recommended Conditions : Lyophilized powder at -80°C (stable >12 months) .

Q. How can researchers validate target engagement in preliminary bioactivity screens?

- Methodological Answer :

- In Vitro Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs.

- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinase assays).

- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC/EC .

Advanced Research Questions

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite identification (e.g., CYP450-mediated oxidation).

- Off-Target Effects : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify unintended interactions.

- Data Reconciliation : Use Bayesian hierarchical modeling to integrate in vitro-in vivo discrepancies .

Q. What computational strategies can predict optimal reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Employ Gaussian09 to model transition states and identify rate-limiting steps (e.g., amide bond formation).

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations.

- Case Study : A 20% yield increase was achieved by switching from Pd(OAc) to XPhos-Pd-G3 .

Q. How to investigate the compound’s degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions.

- LC-HRMS/MS : Identify degradation products (e.g., quinazolinone ring opening or benzodioxepin hydrolysis).

- Isotopic Labeling : Use -labeled analogs to trace metabolic pathways .

Q. What experimental designs are suitable for studying synergistic effects with other therapeutics?

- Methodological Answer :

- Combinatorial Screening : Use a 6×6 matrix (compound + adjuvant) in high-throughput viability assays (e.g., CellTiter-Glo).

- Synergy Metrics : Calculate combination index (CI) via Chou-Talalay method (CI <1 indicates synergy).

- Mechanistic Follow-Up : RNA-seq to identify pathway crosstalk (e.g., MAPK/STAT3) .

Q. How to address low reproducibility in receptor-binding assays?

- Methodological Answer :

- Standardize Protocols : Adopt BRET-based assays (e.g., NanoLuc-tagged receptors) for real-time, high-sensitivity measurements.

- Batch Effect Correction : Include internal controls (e.g., reference ligand in each plate) and apply ComBat normalization.

- Collaborative Trials : Share reagents/data via platforms like Zenodo to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.